![molecular formula C15H14ClNO2S2 B2811455 (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034897-02-2](/img/structure/B2811455.png)
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have been studied for their potential as anticancer agents . They are known to induce mitotic arrest and apoptosis, and have shown efficacy in clinical studies .
Synthesis Analysis
The synthesis of pyridine derivatives involves various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of pyridine is similar to benzene, with one methine group replaced by a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .Chemical Reactions Analysis
Bimolecular nucleophilic substitution (S N 2) is a fundamental reaction that has been widely studied . In this study, density functional theory calculations were used to assess the mechanisms of substitution of carbonyl, imidoyl, and vinyl compounds with a neutral nucleophile, pyridine .Physical And Chemical Properties Analysis
Pyridine is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It has a boiling point of 388.5 ± 0.6 K . Unlike benzene, pyridine is miscible with water in all proportions at ambient temperatures .Scientific Research Applications
Synthesis and Green Metric Evaluation
The compound of interest is related to the synthesis of intermediates for gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases. For example, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a related intermediate, demonstrates an environmentally friendly approach with lower waste generation. This method includes steps like N-oxidation and one-pot synthesis leading to efficient production and green metrics assessment (Gilbile, Bhavani, & Vyas, 2017).
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydrothieno pyridines, such as the study of molecular conformations and hydrogen bonding, highlights the structural characteristics crucial for understanding their biological activity. These compounds exhibit distinct molecular conformations and are linked through various hydrogen bonds, contributing to their chemical properties and potential applications in drug design (Sagar et al., 2017).
Biological Activity of Substituted Tetrahydrothieno Pyridines
The review on substituted tetrahydrothieno pyridines consolidates their importance in pharmaceutical sciences. These derivatives are synthesized and evaluated for a range of biological activities, with some showing potent effects that could lead to new drug developments. The tetrahydrothieno[3,2-c]pyridine core is highlighted as a significant scaffold in drug intermediates (Sangshetti et al., 2014).
Domino Reaction Synthesis
A study on the domino reactions of 1-aryl-substituted tetrahydrothieno[3,2-c]pyridines with activated alkynes presents a novel synthesis approach. This reaction provides good yields of tetrahydrothieno[2,3-d]azocines, demonstrating the compound's versatility in chemical synthesis and its potential for generating structurally complex derivatives (Voskressensky et al., 2014).
Safety and Hazards
Pyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Proper safety measures should be taken when handling pyridine, including wearing protective gloves, eye protection, and face protection .
Future Directions
properties
IUPAC Name |
2-chloro-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S2/c16-15-10-13-11-17(8-6-14(13)20-15)21(18,19)9-7-12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXFZUCTLYEQC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)
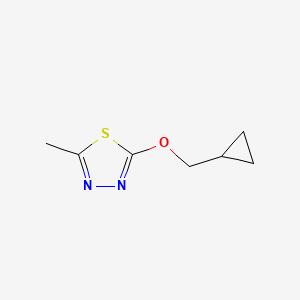
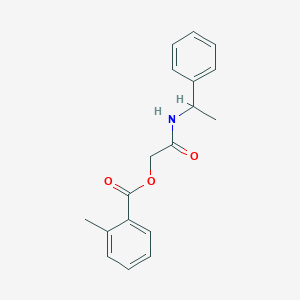
![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)
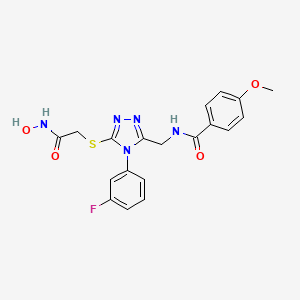

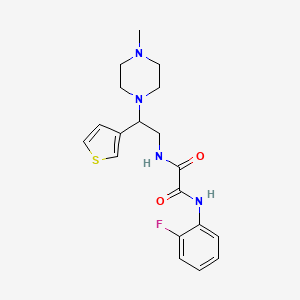

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)
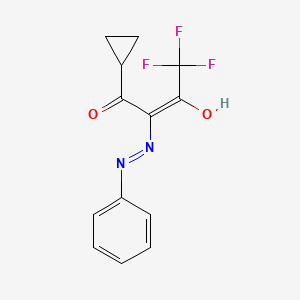
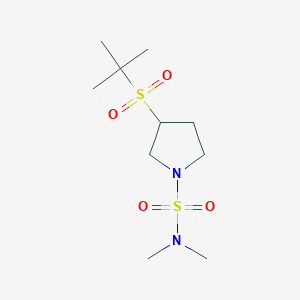
![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)
